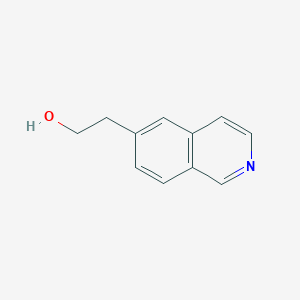
2-(Isoquinolin-6-yl)ethan-1-ol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(Isoquinolin-6-yl)ethan-1-ol is an organic compound that belongs to the class of isoquinolines Isoquinolines are aromatic heterocyclic compounds containing a benzene ring fused to a pyridine ring
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of isoquinoline derivatives, including 2-(Isoquinolin-6-yl)ethan-1-ol, can be achieved through several methods. One common method involves the Pomeranz-Fritsch reaction, which uses aromatic aldehydes and aminoacetals as starting materials. The reaction proceeds through cyclization under acidic conditions to form isoquinolines . Another method is the Pictet-Spengler reaction, which involves the cyclization and condensation of beta-arylethylamine and carbonyl compounds in the presence of hydrogen chloride .
Industrial Production Methods
Industrial production of isoquinoline derivatives often involves catalytic processes. For example, palladium-catalyzed coupling reactions and copper-catalyzed cyclizations are commonly used to produce isoquinolines in high yields and with short reaction times . These methods are efficient and scalable, making them suitable for large-scale production.
化学反应分析
Types of Reactions
2-(Isoquinolin-6-yl)ethan-1-ol can undergo various chemical reactions, including:
Oxidation: This reaction can convert the alcohol group to a carbonyl group.
Reduction: This reaction can reduce the isoquinoline ring to form tetrahydroisoquinoline derivatives.
Substitution: This reaction can introduce different substituents onto the isoquinoline ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: Common reagents include halogens and nucleophiles under various conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of this compound can produce isoquinoline-6-carboxaldehyde, while reduction can produce tetrahydroisoquinoline derivatives .
科学研究应用
2-(Isoquinolin-6-yl)ethan-1-ol has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex isoquinoline derivatives.
Biology: It is used in the study of biological processes involving isoquinoline alkaloids.
Industry: It is used in the production of dyes and other industrial chemicals
作用机制
The mechanism of action of 2-(Isoquinolin-6-yl)ethan-1-ol involves its interaction with various molecular targets and pathways. Isoquinoline derivatives are known to interact with enzymes and receptors in the body, influencing biological processes. For example, they can act as inhibitors of certain enzymes or as ligands for specific receptors, modulating their activity .
相似化合物的比较
Similar Compounds
Isoquinoline: The parent compound of 2-(Isoquinolin-6-yl)ethan-1-ol, which has similar chemical properties but lacks the ethan-1-ol group.
Tetrahydroisoquinoline: A reduced form of isoquinoline, which has different biological activities.
Quinoline: A related compound with a similar structure but different reactivity and applications.
Uniqueness
This compound is unique due to the presence of the ethan-1-ol group, which imparts different chemical reactivity and potential biological activities compared to its parent compound, isoquinoline. This uniqueness makes it a valuable compound for research and industrial applications.
属性
分子式 |
C11H11NO |
|---|---|
分子量 |
173.21 g/mol |
IUPAC 名称 |
2-isoquinolin-6-ylethanol |
InChI |
InChI=1S/C11H11NO/c13-6-4-9-1-2-11-8-12-5-3-10(11)7-9/h1-3,5,7-8,13H,4,6H2 |
InChI 键 |
XDSZWMADCSGZER-UHFFFAOYSA-N |
规范 SMILES |
C1=CC2=C(C=CN=C2)C=C1CCO |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


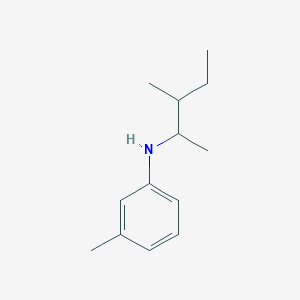
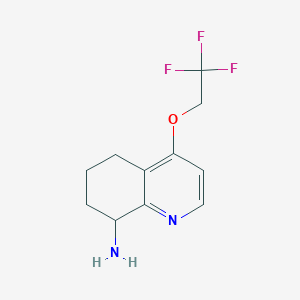

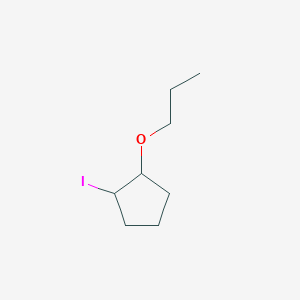
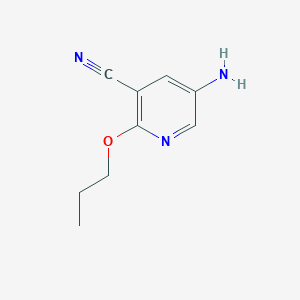

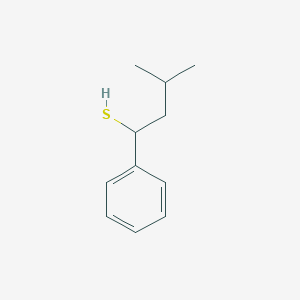
![2-Methyl-7-(1-methylcyclopropyl)-4H,5H,6H,7H-[1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B15273416.png)

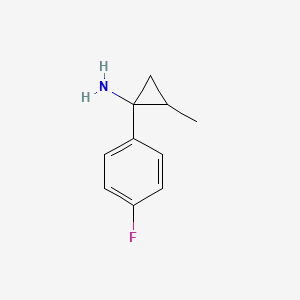
![N-[1-(4-methylphenyl)ethyl]cyclopentanamine](/img/structure/B15273435.png)
![3-Chloropyrazolo[1,5-a]pyrazine](/img/structure/B15273447.png)


